molecular formula C9H10N2O2 B15260699 6-Cyclobutylpyrimidine-4-carboxylic acid

6-Cyclobutylpyrimidine-4-carboxylic acid

Cat. No.: B15260699
M. Wt: 178.19 g/mol
InChI Key: TXWYRLGSZRTBSE-UHFFFAOYSA-N
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Description

6-Cyclobutylpyrimidine-4-carboxylic acid is a pyrimidine derivative featuring a cyclobutyl substituent at the 6-position and a carboxylic acid group at the 4-position of the heterocyclic ring. Pyrimidine derivatives are critical in medicinal chemistry due to their role as scaffolds in drug development, particularly in kinase inhibitors and antiviral agents.

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

6-cyclobutylpyrimidine-4-carboxylic acid

InChI

InChI=1S/C9H10N2O2/c12-9(13)8-4-7(10-5-11-8)6-2-1-3-6/h4-6H,1-3H2,(H,12,13)

InChI Key

TXWYRLGSZRTBSE-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=CC(=NC=N2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclobutylpyrimidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclobutylamine with a suitable pyrimidine precursor, followed by carboxylation. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include continuous flow reactors, high-pressure reactors, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Cyclobutylpyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The pyrimidine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under specific conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

6-Cyclobutylpyrimidine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving nucleic acid analogs and enzyme inhibitors.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Cyclobutylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular processes and pathways. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical features of 6-cyclobutylpyrimidine-4-carboxylic acid with related pyrimidine derivatives:

Compound Name Substituent (Position 6) Additional Groups Molecular Formula CAS Number Applications
This compound Cyclobutyl Carboxylic acid (4) C₉H₁₀N₂O₂ Not available Pharmaceutical intermediate (inferred)
Pyrimidine-4-carboxylic acid None Carboxylic acid (4) C₅H₄N₂O₂ 31462-59-6 Laboratory chemical, synthesis
6-((Cyclopropylmethyl)amino)pyrimidine-4-carboxylic acid Cyclopropylmethyl amino Carboxylic acid (4) C₉H₁₂N₄O₂ 1439902-90-5 Pharmaceutical intermediate
6-Hydroxy-2-phenylpyrimidine-4-carboxylic acid Hydroxy Phenyl (2), carboxylic acid (4) C₁₁H₈N₂O₃ 84659-98-3 Biochemical reagent

Key Observations :

  • Substituent Effects : The cyclobutyl group in the target compound increases steric hindrance compared to smaller substituents (e.g., hydrogen in pyrimidine-4-carboxylic acid). This may reduce reactivity in nucleophilic substitutions but improve lipophilicity for drug delivery .
  • Acidity : The hydroxyl group in 6-hydroxy-2-phenylpyrimidine-4-carboxylic acid enhances acidity (pKa ~3–4) compared to the cyclobutyl variant, which lacks strong electron-withdrawing groups .
  • Solubility: The cyclopropylmethyl amino group in 6-((Cyclopropylmethyl)amino)pyrimidine-4-carboxylic acid likely improves water solubility via hydrogen bonding, whereas the cyclobutyl group may favor organic solvents .

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